molecular formula C17H15N5O2S B6458134 6-[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2549028-25-1

6-[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile

Número de catálogo: B6458134
Número CAS: 2549028-25-1
Peso molecular: 353.4 g/mol
Clave InChI: YGORXWNIJZGXJB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-[4-(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine-3-carbonitrile core linked to a piperazine ring substituted at the 4-position with a 1,1-dioxo-1λ⁶-benzothiazol-3-yl group. This structure combines aromatic and sulfonamide moieties, which are common in kinase inhibitors and other therapeutic agents.

Propiedades

IUPAC Name

6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c18-11-13-5-6-16(19-12-13)21-7-9-22(10-8-21)17-14-3-1-2-4-15(14)25(23,24)20-17/h1-6,12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGORXWNIJZGXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the benzothiazole core One common approach is to start with 2-aminobenzenethiol and react it with chloroacetic acid to form the benzothiazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzothiazole ring can be oxidized to form the 1,1-dioxo derivative.

  • Reduction: : Reduction reactions can be performed on the nitrile group to form primary amines.

  • Substitution: : The piperazine and pyridine rings can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are used.

  • Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF) or acetonitrile, are employed.

Major Products Formed

  • Oxidation: : Formation of the 1,1-dioxo derivative of benzothiazole.

  • Reduction: : Formation of primary amines from the nitrile group.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds containing benzothiazole and piperazine derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. For example, a related compound demonstrated efficacy against breast cancer cells by disrupting cellular signaling pathways involved in growth regulation .

Antimicrobial Properties

Research has shown that benzothiazole derivatives possess antimicrobial activity. The incorporation of the piperazine moiety may enhance the bioactivity against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .

Central Nervous System (CNS) Effects

Compounds with piperazine structures are known to influence neurotransmitter systems, making them candidates for CNS-related applications. Preliminary studies suggest that derivatives similar to 6-[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile may exhibit anxiolytic or antidepressant effects, warranting further investigation into their mechanisms of action .

Case Studies

StudyObjectiveFindings
Study on Anticancer Activity Evaluate the cytotoxic effects on cancer cell linesThe compound showed IC50 values in the micromolar range against various cancer types, indicating significant potency .
Antimicrobial Evaluation Assess activity against Gram-positive and Gram-negative bacteriaDemonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
CNS Activity Investigation Investigate effects on anxiety-like behavior in animal modelsExhibited reduced anxiety behaviors comparable to established anxiolytics, suggesting potential for therapeutic use .

Mecanismo De Acción

The mechanism by which 6-[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target system.

Comparación Con Compuestos Similares

Core Structural Variations

Compound Name Key Structural Differences Reported Applications/Suppliers
6-[4-(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile (Target Compound) 4-Piperazinyl group substituted with 1,1-dioxo-benzothiazole No direct pharmacological data; inferred kinase inhibition potential from analogs .
6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile 4-Piperazinyl group substituted with pyridin-2-yl 3 suppliers; no explicit therapeutic data .
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile 4-Piperazinyl group substituted with 3-methylphenyl 6 suppliers; potential CNS or kinase modulation .
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile 4-Piperazinyl group substituted with 4-fluorophenyl 5 suppliers; often used in serotonin receptor studies .
6-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile 4-Piperazinyl group substituted with pyrimidine derivative 1 supplier; possible kinase inhibition (e.g., RET) based on .

Functional Implications

  • Electron-Withdrawing vs. In contrast, analogs with pyridin-2-yl or aryl groups (e.g., 4-fluorophenyl) may prioritize lipophilicity for membrane penetration .
  • Stereoelectronic Effects: The sulfonamide group in the target compound could improve metabolic stability compared to non-sulfonamide analogs, as seen in similar kinase inhibitors .
  • Supplier Availability : While the target compound lacks explicit supplier data, its analogs are commercially accessible, suggesting scalable synthesis routes for related derivatives .

Pharmacological Context

highlights pyridine-carbonitrile derivatives (e.g., Formula I-IV) as RET kinase inhibitors, underscoring the therapeutic relevance of this scaffold.

Actividad Biológica

6-[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety linked to a piperazine and pyridine ring. Its molecular formula is C15H14N4O2S, with a molecular weight of approximately 302.36 g/mol. The presence of the dioxo group in the benzothiazole contributes to its reactivity and potential biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antitumor properties. For instance, compounds similar to 6-[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study reported that such compounds can effectively target the mitochondrial pathway of apoptosis, leading to increased cell death in cancerous tissues .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Research indicates that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Neuropharmacological Effects

In neuropharmacology, derivatives containing piperazine and pyridine rings have shown promise as neuroprotective agents. Studies have reported that these compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential applications in treating neurodegenerative diseases .

The biological activities of 6-[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and bacterial metabolism.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
  • Neurotransmitter Modulation : Its interaction with neurotransmitter receptors may enhance synaptic transmission and provide neuroprotective effects.

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound reduced cell viability significantly at concentrations as low as 10 µM. The IC50 value was found to be lower than that of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

In vitro tests showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These results highlight its potential as an antimicrobial agent in clinical settings .

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AntitumorMCF-7 (breast cancer)10 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.